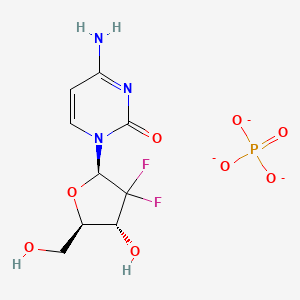

Gemcitabine monophosphate sodium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose. This compound is primarily used in the treatment of various cancers, including pancreatic, ovarian, and non-small cell lung cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gemcitabine monophosphate sodium salt hydrate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase to convert gemcitabine into gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and gemcitabine triphosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, typically using nucleoside transporters for cellular uptake and intracellular conversion. The compound is then purified and crystallized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Gemcitabine monophosphate sodium salt hydrate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.

Deamination: Conversion to difluorodeoxyuridine by deoxycytidine deaminase.

Common Reagents and Conditions

Phosphorylation: Deoxycytidine kinase and nucleoside kinases are commonly used.

Deamination: Deoxycytidine deaminase is the primary enzyme involved.

Major Products Formed

- Gemcitabine diphosphate (dFdCDP)

- Gemcitabine triphosphate (dFdCTP)

- Difluorodeoxyuridine (dFdU)

Aplicaciones Científicas De Investigación

Gemcitabine monophosphate sodium salt hydrate has a wide range of scientific research applications:

- Chemistry : Used in the study of nucleoside analogs and their chemical properties.

- Biology : Investigated for its effects on cellular processes and DNA synthesis.

- Medicine : Primarily used as a chemotherapeutic agent in the treatment of various cancers. It has shown efficacy in combination with other drugs like cisplatin and paclitaxel .

- Industry : Utilized in the development of nanoparticle-based drug delivery systems to enhance the efficacy and reduce the toxicity of chemotherapeutic agents .

Mecanismo De Acción

Gemcitabine monophosphate sodium salt hydrate exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, leading to the arrest of tumor growth and apoptosis of malignant cells . The compound also inhibits ribonucleotide reductase, resulting in the depletion of deoxyribonucleotide pools necessary for DNA synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- Cytarabine (Ara-C)

- Fludarabine

- Cladribine

Uniqueness

Gemcitabine monophosphate sodium salt hydrate is unique due to its fluorine substitutions, which enhance its stability and efficacy compared to other nucleoside analogs. It has a broader spectrum of antitumor activity and is effective in treating a wider range of cancers .

Propiedades

Fórmula molecular |

C9H11F2N3O8P-3 |

|---|---|

Peso molecular |

358.17 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphate |

InChI |

InChI=1S/C9H11F2N3O4.H3O4P/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;1-5(2,3)4/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);(H3,1,2,3,4)/p-3/t4-,6-,7-;/m1./s1 |

Clave InChI |

QCUZIHKZEKIKPJ-OSZBKLCCSA-K |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[O-]P(=O)([O-])[O-] |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.[O-]P(=O)([O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)

![rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis](/img/structure/B12309467.png)

![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)

![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B12309488.png)

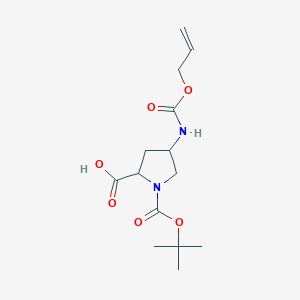

![3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid](/img/structure/B12309501.png)